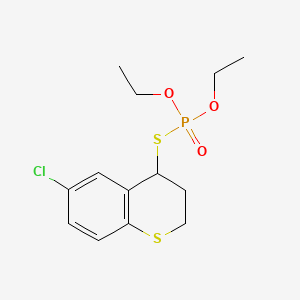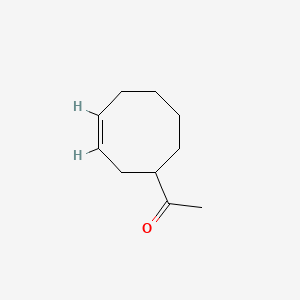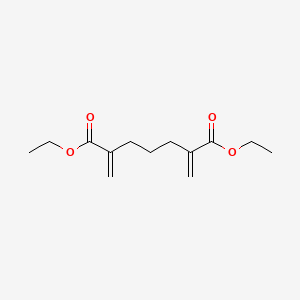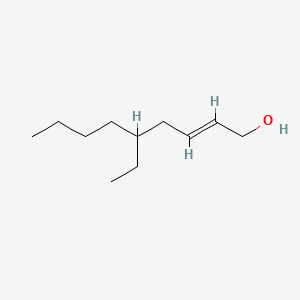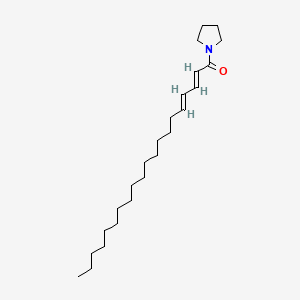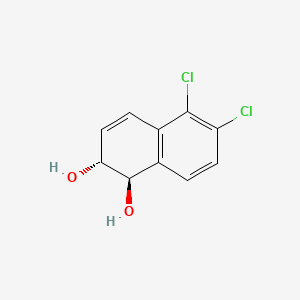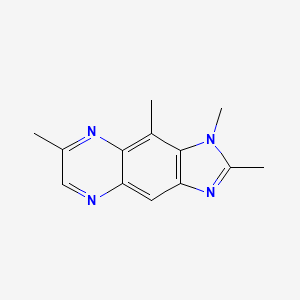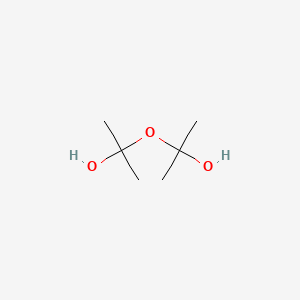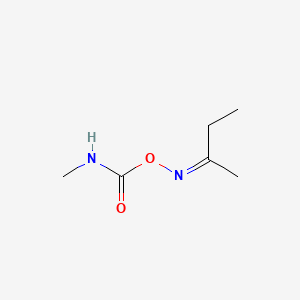
2-Butanone, O-(methylcarbamoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, O-(methylcarbamoyl)oxime is a chemical compound with the molecular formula C6H12N2O2 It is a derivative of 2-butanone oxime, where the oxime group is modified with a methylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, O-(methylcarbamoyl)oxime typically involves the reaction of 2-butanone oxime with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Butanone oxime+Methyl isocyanate→2-Butanone, O-(methylcarbamoyl)oxime
The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, O-(methylcarbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives with modified functional groups.
Reduction: Amines with the corresponding alkyl groups.
Substitution: Substituted oxime derivatives with various functional groups.
Applications De Recherche Scientifique
2-Butanone, O-(methylcarbamoyl)oxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, O-(methylcarbamoyl)oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone oxime: The parent compound, which lacks the methylcarbamoyl group.
Acetone oxime: A similar oxime compound with a different alkyl group.
Cyclohexanone oxime: An oxime derivative with a cyclohexane ring.
Uniqueness
2-Butanone, O-(methylcarbamoyl)oxime is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
10520-33-9 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
[(Z)-butan-2-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C6H12N2O2/c1-4-5(2)8-10-6(9)7-3/h4H2,1-3H3,(H,7,9)/b8-5- |
Clé InChI |
YGACVDGEIYOTQE-YVMONPNESA-N |
SMILES isomérique |
CC/C(=N\OC(=O)NC)/C |
SMILES canonique |
CCC(=NOC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



